molecular formula C15H20N2O2 B269058 N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide

Katalognummer B269058
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: KLOLICDGPNNRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied in scientific research. It was initially developed as a potential treatment for cancer, but its applications have expanded to include other areas of research.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied in scientific research, particularly in the area of cancer research. It has been shown to inhibit the activity of several kinases involved in cancer cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. In addition to its anti-cancer properties, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been studied for its potential applications in other areas, such as cardiovascular disease and inflammation.

Wirkmechanismus

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 exerts its effects by inhibiting the activity of several kinases involved in cell signaling pathways. By inhibiting the activity of these kinases, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can disrupt the signaling pathways that promote cancer cell proliferation and angiogenesis. In addition, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects
N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to improve endothelial function in animal models. However, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been associated with several adverse effects, including hypertension, diarrhea, and skin toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. In addition, it has been extensively studied in scientific research, making it a well-established tool for cancer research. However, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of interest is the development of more selective inhibitors that target specific kinases involved in cancer cell proliferation and angiogenesis. In addition, there is ongoing research on the use of N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with other therapies, such as chemotherapy and radiation therapy. Finally, there is interest in the development of new formulations of N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 that can improve its pharmacokinetic properties and reduce its toxicity.

Synthesemethoden

The synthesis of N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 involves several steps, including the reaction of 3-nitro-4-(aminosulfonyl)aniline with sec-butylisocyanide, followed by the reaction with cyclopropylcarbonyl chloride. The resulting product is then treated with trifluoroacetic acid to remove the protecting group and yield the final product.

Eigenschaften

Produktname

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

N-butan-2-yl-3-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-3-10(2)16-15(19)12-5-4-6-13(9-12)17-14(18)11-7-8-11/h4-6,9-11H,3,7-8H2,1-2H3,(H,16,19)(H,17,18)

InChI-Schlüssel

KLOLICDGPNNRJS-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Kanonische SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.